molecular formula C54H111N B094590 Trioctadecylamine CAS No. 102-88-5

Trioctadecylamine

Cat. No. B094590
CAS RN: 102-88-5
M. Wt: 774.5 g/mol
InChI Key: BUHHOHWMNZQMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trioctadecylamine, also known as stearylamine, is a long-chain primary amine that is commonly used in various scientific research applications. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Trioctadecylamine is synthesized from stearic acid and ammonia, and it has a variety of uses in the field of chemistry and biology.

Mechanism Of Action

Trioctadecylamine acts as a surfactant by reducing the surface tension of liquids and increasing their wetting ability. It also acts as a corrosion inhibitor by forming a protective layer on metal surfaces. In gene therapy, trioctadecylamine is used as a cationic lipid to form liposomes that can deliver genetic material into cells. Trioctadecylamine can also form stable complexes with metal ions and organic molecules, making it useful in the synthesis of nanoparticles.

Biochemical And Physiological Effects

Trioctadecylamine has been shown to have antimicrobial properties, and it has been used as a preservative in food and cosmetic products. It has also been shown to have antitumor activity and may have potential as a cancer therapy. Trioctadecylamine has been shown to have low toxicity in animal studies, but its effects on human health are not well understood.

Advantages And Limitations For Lab Experiments

Trioctadecylamine is a versatile compound that can be used in a variety of laboratory experiments. Its ability to form stable complexes with metal ions and organic molecules makes it useful in the synthesis of nanoparticles. However, its insolubility in water can make it difficult to work with in aqueous solutions, and its low toxicity may limit its use in certain applications.

Future Directions

There are many potential future directions for the use of trioctadecylamine in scientific research. Its ability to form stable complexes with metal ions and organic molecules could be further explored for the synthesis of novel materials. Its antitumor activity could also be investigated for potential cancer therapies. Further studies are needed to better understand its effects on human health and its potential as a drug candidate.

Synthesis Methods

Trioctadecylamine is synthesized by the reaction of stearic acid with ammonia. The reaction takes place in the presence of a catalyst, typically a metal oxide such as copper oxide or zinc oxide. The resulting product is a white, waxy solid that is purified by recrystallization from a suitable solvent.

Scientific Research Applications

Trioctadecylamine has a wide range of applications in scientific research. It is commonly used as a surfactant, a corrosion inhibitor, and a dispersant. Trioctadecylamine is also used as a cationic lipid in gene therapy and as a reagent in the synthesis of nanoparticles.

properties

CAS RN

102-88-5

Product Name

Trioctadecylamine

Molecular Formula

C54H111N

Molecular Weight

774.5 g/mol

IUPAC Name

N,N-dioctadecyloctadecan-1-amine

InChI

InChI=1S/C54H111N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3

InChI Key

BUHHOHWMNZQMTA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

synonyms

Tri-octadecylAmine

Origin of Product

United States

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